molecular formula C25H21ClN2O3S2 B2706646 3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine CAS No. 1115337-64-8

3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine

Cat. No.: B2706646
CAS No.: 1115337-64-8
M. Wt: 497.02
InChI Key: AOERCJBCYVIODI-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dione, in the presence of a sulfur source.

    Introduction of the Amino and Sulfonyl Groups: The amino group can be introduced through nucleophilic substitution reactions, while the sulfonyl group can be added via sulfonation reactions using reagents like sulfonyl chlorides.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through electrophilic aromatic substitution reactions or cross-coupling reactions using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction protocols.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to form thiol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield thiol derivatives.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate or a pharmacophore for designing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine depends on its specific application. For example, if it is used as an antimicrobial agent, it may target bacterial cell membranes or enzymes, disrupting their function and leading to cell death. If used as an anticancer agent, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-bromophenyl)methanone
  • (3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-fluorophenyl)methanone
  • (3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-methylphenyl)methanone

Uniqueness

The uniqueness of 3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds. The presence of the chlorophenyl group, for example, may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a bioactive molecule.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(3,4-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3S2/c1-15-8-13-19(14-16(15)2)28-25-24(33(30,31)20-6-4-3-5-7-20)21(27)23(32-25)22(29)17-9-11-18(26)12-10-17/h3-14,28H,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOERCJBCYVIODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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